6,6',7,12-Tetramethoxy-2-methyl-1',2'-didehydroberbaman-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol is a complex organic compound with the molecular formula C37H38N2O7. It is known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol typically involves multi-step organic reactions. One common approach is the methylation of precursor compounds using methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often include the use of a base like potassium carbonate or sodium hydroxide to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification process, ensuring that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic solvents).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6,6’,7,12-Tetramethoxy-2-methyl-1’,2’-didehydroberbaman-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Thalsimidin
- Thalsimidine
- Thalcimidine
Uniqueness
Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
1212467-15-6 |
---|---|
Molecular Formula |
C37H38N2O7 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaen-19-ol |
InChI |
InChI=1S/C37H38N2O7/c1-39-15-13-25-33-28(39)17-22-8-11-29(41-2)31(18-22)45-24-9-6-21(7-10-24)16-27-26-20-32(30(42-3)19-23(26)12-14-38-27)46-35(33)37(44-5)36(43-4)34(25)40/h6-11,18-20,28,40H,12-17H2,1-5H3/t28-/m1/s1 |
InChI Key |
CLDCTFPNFRITPI-MUUNZHRXSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2O)OC)OC)OC)C=C5 |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2O)OC)OC)OC)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.